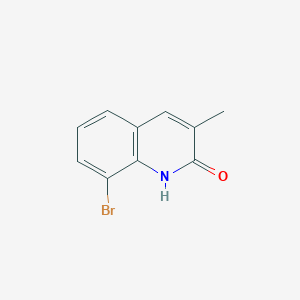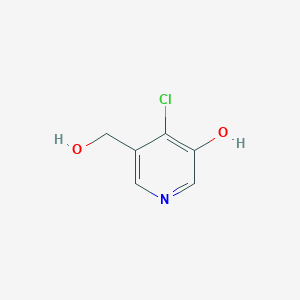
4-Chloro-5-(hydroxymethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(hydroxymethyl)pyridin-3-ol is a pyridine derivative with the molecular formula C6H6ClNO2. This compound features a chloro group at the fourth position, a hydroxymethyl group at the fifth position, and a hydroxyl group at the third position on the pyridine ring. Pyridine derivatives are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the chlorination of 5-(hydroxymethyl)pyridin-3-ol using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-5-(carboxymethyl)pyridin-3-ol.
Reduction: 5-(Hydroxymethyl)pyridin-3-ol.
Substitution: 4-Amino-5-(hydroxymethyl)pyridin-3-ol or 4-Mercapto-5-(hydroxymethyl)pyridin-3-ol.
Scientific Research Applications
4-Chloro-5-(hydroxymethyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl and hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-hydroxypyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
5-Hydroxymethyl-2-chloropyridine: The position of the chloro and hydroxymethyl groups is different, affecting its reactivity and applications.
3-Hydroxy-4-chloropyridine: Similar structure but lacks the hydroxymethyl group, leading to different chemical properties.
Uniqueness
4-Chloro-5-(hydroxymethyl)pyridin-3-ol is unique due to the presence of both a chloro and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
4-chloro-5-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c7-6-4(3-9)1-8-2-5(6)10/h1-2,9-10H,3H2 |
InChI Key |
NWVOETRDOGSXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)O)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


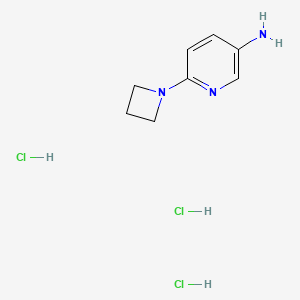
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
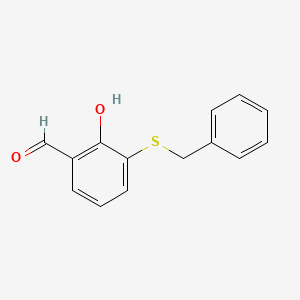

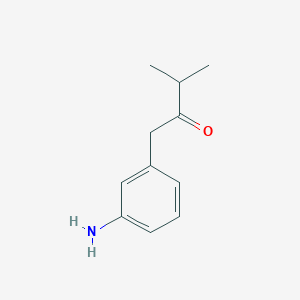
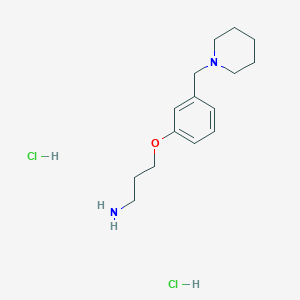
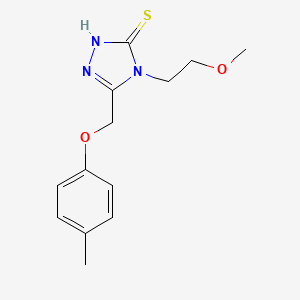
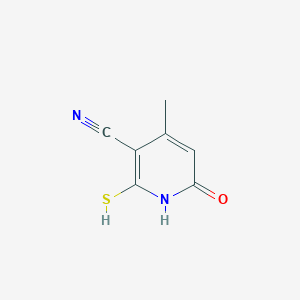
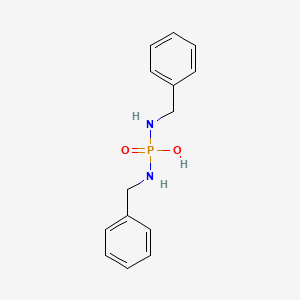
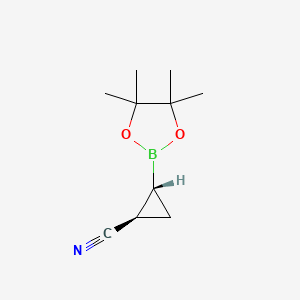

![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)
